molecular formula C16H22N2O5 B1681638 Serotonin adipinate CAS No. 13425-34-8

Serotonin adipinate

Cat. No. B1681638
CAS RN: 13425-34-8
M. Wt: 322.36 g/mol
InChI Key: QUDKLAIWRJDCMU-UHFFFAOYSA-N
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Description

Serotonin adipinate is used to treat serotonin insufficiency in surgical patients . Serotonin, also known as 5-hydroxytryptamine (5-HT), plays a significant role in mood regulation, emotional well-being, sleep, appetite, and cognitive functions .


Synthesis Analysis

The synthesis of serotonin (5-HT) begins with the essential amino acid tryptophan, which undergoes hydroxylation (an oxidation reaction) to 5-hydroxy-L-tryptophan (5-HTP) and decarboxylation to 5-hydroxytryptamine (5-HT). The hydroxylation reaction requires tryptophan hydroxylase, which is considered the rate-limiting enzyme of serotonin production, and the decarboxylation reaction requires aromatic-L-amino acid decarboxylase .


Molecular Structure Analysis

The molecular formula of Serotonin adipinate is C16H22N2O5 . The exact mass is 322.15 and the molecular weight is 322.360 .


Chemical Reactions Analysis

Serotonin activity is regulated by its rate of synthesis, release, and metabolism. The majority of serotonin is intracellular, allowing for relatively tight control of its concentration. Serotonin is stored in intracellular vesicles, enters the synaptic cleft after neuron depolarization, then binds to G-protein coupled receptors (GPCRs) on either the presynaptic or postsynaptic membrane .


Physical And Chemical Properties Analysis

The molecular weight of Serotonin adipinate is 322.36 g/mol. It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 .

Scientific Research Applications

Mechanism of Action

Target of Action

Serotonin adipinate primarily targets serotonin receptors, which are a part of the G protein-coupled receptors (GPCRs) family . These receptors are involved in regulating a diverse array of physiological signaling pathways . They are key players in the pathophysiology of major depressive disorder, bipolar disorder, schizophrenia, and anxiety disorders .

Mode of Action

Serotonin adipinate interacts with its targets through autocrine/paracrine mechanisms . It plays an important role in regulating hormone secretion in the adrenal glands, which are a key component of the mammalian endocrine system . The paracrine regulation of the activity of adrenal cortex cells in humans by serotonin involves the interaction between three types of cells: mast cells (source of serotonin), endocrine cortical cells (serotonin-sensitive), and intracortical chromaffin cells (responsible for the catabolism of released serotonin) .

Biochemical Pathways

The biochemical pathway for serotonin synthesis initially involves the conversion of L-tryptophan to 5-hydroxytryptophan by the enzyme L-tryptophan hydroxylase (TPH) . This enzyme provides the rate-limiting step for serotonin synthesis . The subsequent metabolic step in the synthesis of serotonin involves the decarboxylation of 5-hydroxytryptophan by the action of the cytosolic enzyme L-aromatic amino acid decarboxylase .

Pharmacokinetics

It is known that serotonin is metabolized primarily by the outer mitochondrial membrane enzyme monoamine oxidase (mao) . This enzyme occurs as two molecular subtypes called MAO-A and MAO-B . Both subtypes have a widespread occurrence in the brain and in peripheral tissues .

Result of Action

Serotonin adipinate has been shown to increase the strength of the contractions of the duodenum . It also has a significant impact on neuronal excitability . Serotonin significantly decreases cytosolic and mitochondrial calcium in neurons . Electrophysiological measurements have shown that serotonin depolarizes the resting membrane potential, increases both sodium and potassium current density, and ultimately improves the overall excitability of neurons .

Action Environment

Environmental factors can influence the action of serotonin adipinate. For instance, the high levels of serotonin generated by enterochromaffin cells necessitate a well-regulated control system to remove serotonin from the interstitial space of the gut to terminate serotonergic signaling and prevent serotonin toxicity . Clearance of interstitial serotonin occurs by either sequestration of serotonin into enterocytes or transport into the bloodstream .

Safety and Hazards

Serotonin syndrome (SS) is a potentially life-threatening condition, which is due to excessive serotonin action on the central and peripheral nervous system. SS is an adverse drug reaction due to serotoninergic medication overdose, mostly via inadvertent interaction of several serotoninergic drugs .

Future Directions

The development of drugs that activate or block specific 5-HT receptors may help to circumvent the two main limitations of current antidepressants: low efficacy and delayed onset of therapeutic action . The serotonin hypothesis of depression is still influential. We aimed to synthesise and evaluate evidence on whether depression is associated with lowered serotonin concentration or activity .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDKLAIWRJDCMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16031-83-7
Record name Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16031-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80928536
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serotonin adipinate

CAS RN

13425-34-8, 16031-83-7
Record name Serotonin adipinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13425-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Serotonin adipinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SEROTONIN ADIPATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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